N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide
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Description
Scientific Research Applications
Enzyme Inhibition and Therapeutic Potentials
A novel class of [1,4]oxazepine-based primary sulfonamides has been synthesized, demonstrating strong inhibition against therapeutically relevant human carbonic anhydrases. This class of compounds, through a ring-forming cascade enabled by the unprotected primary sulfonamide group, shows promise as enzyme inhibitors with potential therapeutic applications (Sapegin et al., 2018).
Synthetic Methodologies
The catalytic enantioselective aza-Reformatsky reaction with seven-membered cyclic imines dibenzo[b,f][1,4]oxazepines has been developed, enabling the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This method employs a diaryl prolinol L4 as the chiral ligand, showcasing a technique to access chiral [1,4]oxazepine derivatives with high yields and enantioselectivities (Munck et al., 2017).
Antimicrobial and Antiproliferative Agents
A series of N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized, displaying effective antimicrobial and antiproliferative activities. These compounds, incorporating various biologically active moieties, have shown potent cytotoxic activities against human cell lines, highlighting their potential as antimicrobial and anticancer agents (Abd El-Gilil, 2019).
Antiviral and Antifungal Activities
Novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides have been prepared, exhibiting anti-HIV and antifungal activities. This discovery adds to the diverse applications of sulfonamide derivatives in developing new therapeutic agents with potential antiviral and antifungal properties (Zareef et al., 2007).
Pharmaceutical Interest
Dibenzo[b,f][1,4]oxazepine (DBO) derivatives are highlighted for their significant pharmacological activities, making them of growing interest in pharmaceutical research. Recent synthetic protocols for constructing DBO and its derivatives have been reviewed, illustrating the methods and strategies to develop pharmacologically interesting DBO derivatives (Zaware & Ohlmeyer, 2015).
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-3-24-19-6-4-5-7-21(19)28-20-13-10-16(14-18(20)22(24)25)23-29(26,27)17-11-8-15(2)9-12-17/h4-14,23H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQRCNZCXPUZOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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